molecular formula C39H37N3O3 B11934050 ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate

ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate

Cat. No.: B11934050
M. Wt: 595.7 g/mol
InChI Key: XXDLWRCUPASJGY-VQIIKMDRSA-N
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Description

Ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate is a chiral imidazole derivative characterized by:

  • Stereochemistry: (4S,5S) configuration, critical for its three-dimensional interactions.
  • Substituents: A benzyl group at position 1. A benzylamino-substituted phenyl group at position 3. A 4-methoxyphenyl group at position 2. An ethyl ester at position 3.
  • Potential Applications: While explicit biological data are unavailable, its structural features suggest relevance in medicinal chemistry, particularly for enzyme inhibition or receptor binding due to aromatic and hydrogen-bonding motifs .

Properties

Molecular Formula

C39H37N3O3

Molecular Weight

595.7 g/mol

IUPAC Name

ethyl (4S,5S)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate

InChI

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m0/s1

InChI Key

XXDLWRCUPASJGY-VQIIKMDRSA-N

Isomeric SMILES

CCOC(=O)[C@@]1([C@@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of TCH-165 involves several steps, including the formation of an imidazole ring and the introduction of various substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in DMSO for experimental use .

Chemical Reactions Analysis

TCH-165 undergoes several types of chemical reactions, including:

Mechanism of Action

TCH-165 exerts its effects by activating the 20S proteasome assembly, which enhances 20S-mediated proteolysis. This activation leads to the degradation of intrinsically disordered proteins and other substrates, thereby restoring proteostasis. The compound also inhibits the activity of the protease cathepsin B, which is involved in cancer progression and tumor growth . Additionally, TCH-165 enhances autophagy, a process by which cells clear damaged proteins and organelles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Methyl 1-(4-Methoxyphenyl)-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
  • Core : Imidazole.
  • Substituents : Methyl (position 5), phenyl (position 2), and 4-methoxyphenyl (position 1).
  • Key Differences: Lacks benzyl and benzylamino groups. Methyl ester instead of ethyl ester.
  • Properties: Lower logP (~4.8 vs. ~5.2 for the target compound), suggesting improved aqueous solubility.
b) Ethyl 4-((Benzyloxy)Methyl)-2-(Tetrahydro-2H-Pyran-4-Yl)-1H-Imidazole-5-Carboxylate
  • Core : Imidazole.
  • Substituents : Benzyloxymethyl (position 4), tetrahydro-2H-pyran-4-yl (position 2).
  • Key Differences: Contains a tetrahydropyran group, enhancing conformational rigidity. Benzyloxymethyl replaces the benzylamino-phenyl group.
  • Properties :
    • Higher solubility in organic solvents due to the tetrahydropyran moiety.
    • Used as an intermediate in antiviral drug synthesis .
c) 2-{4-[2-(2-Fluoro-5-Trifluoromethyl-Phenylamino)-1-Methyl-1H-Benzoimidazol-5-Yloxy]-Pyridin-2-Yl}-5-Trifluoromethyl-1H-Imidazole-4-Carboxylic Acid Ethyl Ester
  • Core : Benzoimidazole and imidazole.
  • Substituents : Fluorinated phenyl groups and a pyridinyloxy linker.
  • Key Differences :
    • Fluorine atoms introduce electron-withdrawing effects, enhancing metabolic stability.
    • Extended π-system due to benzoimidazole.
  • Properties :
    • High logP (~6.0) and low aqueous solubility.
    • Demonstrated kinase inhibition in patent literature .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl Imidazole Analogue Fluorinated Benzoimidazole
logP ~5.2 (estimated) ~4.8 ~6.0
Aqueous Solubility Low Moderate Very Low
Stereochemistry (4S,5S) Not specified Not specified
Key Functional Groups Benzylamino, 4-methoxyphenyl Methyl, 4-methoxyphenyl Fluorinated phenyl, pyridinyloxy

Biological Activity

Ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate, also known as TCH-165, is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research and neuroprotection. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C39H37N3O3
  • Molecular Weight : 595.7 g/mol
  • IUPAC Name : this compound

TCH-165 acts primarily as a modulator of proteasome assembly. Its mechanism involves:

  • Activation of 20S Proteasome Assembly : TCH-165 enhances the levels of the 20S proteasome, facilitating protein degradation which is crucial for maintaining cellular homeostasis.
  • Inhibition of Cathepsin B : This compound also inhibits cathepsin B activity, a protease involved in cancer progression and tumor growth.

Anticancer Activity

TCH-165 has shown promising results in various cancer models:

  • In Vitro Studies : In studies involving cancer cell lines, TCH-165 demonstrated significant cytotoxicity, particularly against breast and prostate cancer cells. The compound's ability to enhance proteasomal degradation of oncogenic proteins contributes to its anticancer effects.

Neuroprotective Effects

Research indicates that TCH-165 may have neuroprotective properties:

  • Mechanistic Studies : By promoting proteostasis and reducing the accumulation of misfolded proteins in neuronal cells, TCH-165 may protect against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with other known proteasome modulators highlights TCH-165's unique profile:

CompoundTarget ProteasomeMechanismClinical Use
TCH-16520SEnhances assembly and degradationResearch purposes
Bortezomib26SInhibitorMultiple myeloma
Carfilzomib26SInhibitorRelapsed multiple myeloma
MG13226SReversible inhibitorResearch

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that TCH-165 inhibited cell proliferation effectively at micromolar concentrations. The study utilized assays such as MTT and colony formation to assess cytotoxicity and found that TCH-165 led to apoptosis in treated cells.
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of TCH-165 resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential utility in treating neurodegenerative conditions like Alzheimer's disease.

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